- Visible-Light-Induced Cleavage of C-S Bonds in Thioacetals and Thioketals with Iodine as a Photocatalyst, ChemPhotoChem, 2020, 4(2), 101-104

Cas no 93-08-3 (2'-Acetonaphthone)

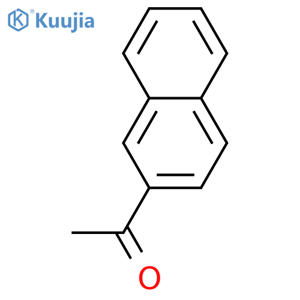

2'-Acetonaphthone structure

2'-Acetonaphthone Properties

Names and Identifiers

-

- 1-(Naphthalen-2-yl)ethanone

- 2-Acetylnaphthalene~Methyl 2-naphthyl ketone

- Methyl 2-naphthyl ketone

- 2-Acetonaphthone

- 2-Acetylnaphthalene

- Acetylnaphtalene

- 1-(2-Naphthyl)ethan-1-one

- Methyl 2-naphth ketone

- 2'-Acetonaphthone

- 1-(2-naphthyl)-ethanone

- 2-acetonaphthalene

- CI NO 5510

- FEMA 2723

- MANDARIN G

- ORANGE 2

- ORANGE A

- ORANGE II

- ORANGE P

- ORANGE Y

- ORANGER

- 1-(2-Naphthalenyl)ethanone (ACI)

- 2′-Acetonaphthone (6CI, 8CI)

- 1-(2-Naphthyl)ethanone

- 1-(Naphthalen-2-yl) ethan-1-one

- 1-(Naphthalen-3-yl)ethanone

- 2-Naphthyl methyl ketone

- Methyl β-naphthyl ketone

- NSC 7658

- Oranger crystals

- β-Acetonaphthone

- β-Acetylnaphthalene

- β-Naphthyl methyl ketone

- +Expand

-

- MFCD00004108

- XSAYZAUNJMRRIR-UHFFFAOYSA-N

- 1S/C12H10O/c1-9(13)11-7-6-10-4-2-3-5-12(10)8-11/h2-8H,1H3

- O=C(C)C1C=C2C(C=CC=C2)=CC=1

- 774965

Computed Properties

- 170.07300

- 0

- 1

- 1

- 170.073

- 13

- 197

- 0

- 0

- 0

- 0

- 0

- 1

- 3.2

- 2

- 0

- 17.1

Experimental Properties

- 3.04240

- 17.07000

- n20/D 1.628(lit.)

- Insoluble

- 301°C(lit.)

- 52.0 to 57.0 deg-C

- Fahrenheit: 334.4 ° f < br / > Celsius: 168 ° C < br / >

- 2723

- 0.272g/l

- Powder

- Soluble in ether, benzene and carbon tetrachloride, slightly soluble in ethanol, almost insoluble in water.

- 1.12 g/mL at 25 °C(lit.)

2'-Acetonaphthone Security Information

-

GHS07

- DB7084000

- 3

- 9

- S26-S36-S61-S24/25-S22-S36/37

- III

- R22; R36/37/38; R51/53

-

Xn

- UN3077

- H302-H315-H319

- P264-P270-P280-P301+P312+P330-P302+P352+P332+P313+P362+P364-P305+P351+P338+P337+P313-P501

- warning

- Storage temperature: no restrictions.

- III

- 51/53

- Warning

- Yes

- 9

2'-Acetonaphthone Customs Data

- 29143900

-

China Customs Code:

2914399090Overview:

2914399090. Other aromatic ketones without other oxygen-containing groups. VAT:17.0%. Tax refund rate:13.0%. Regulatory conditions:nothing. MFN tariff:5.5%. general tariff:30.0%

Declaration elements:

Product Name, component content, use to, Acetone declared packaging

Summary:

2914399090. other aromatic ketones without other oxygen function. VAT:17.0%. Tax rebate rate:13.0%. . MFN tariff:5.5%. General tariff:30.0%

2'-Acetonaphthone Price

2'-Acetonaphthone Synthesis

Synthetic Circuit 1

Reaction Conditions

1.1 Reagents: Water , Oxygen Catalysts: Iodine Solvents: Chloroform ; 24 h, 1 atm, rt

Reference

Synthetic Circuit 2

Reaction Conditions

1.1 Reagents: Octakis(acetato-κO)[μ4-(tricyclo[3.3.1.13,7]decane-1,3,5,7-tetrayltetra-4,1-phen… Catalysts: Tempo Solvents: Dichloromethane ; rt

Reference

- An excellent dual recycling strategy for the hypervalent iodine/nitroxyl radical mediated selective oxidation of alcohols to aldehydes and ketones, Green Chemistry, 2012, 14(5), 1493-1501

Synthetic Circuit 3

Reaction Conditions

1.1 Reagents: Sodium iodide , Hydrogen peroxide Catalysts: Niobium pentachloride Solvents: Ethyl acetate , Water ; 3 h, rt

1.2 Reagents: Sodium bicarbonate , Sodium thiosulfate Solvents: Water ; rt

1.2 Reagents: Sodium bicarbonate , Sodium thiosulfate Solvents: Water ; rt

Reference

- Deprotection of dithioacetals with 30% hydrogen peroxide catalyzed by tantalum(V) chloride-sodium iodide or niobium(V) chloride-sodium iodide, Tetrahedron, 2012, 68(5), 1515-1520

Synthetic Circuit 4

Reaction Conditions

1.1 Reagents: Water Solvents: Acetonitrile-d3 ; 20 min, rt

Reference

- An Efficient Photoinduced Deprotection of Aromatic Acetals and Ketals, Helvetica Chimica Acta, 2011, 94(2), 331-346

Synthetic Circuit 5

Reaction Conditions

1.1 Solvents: Water ; 2 h, rt → 80 °C

Reference

- Mild water-promoted selective deacetalization of acyclic acetals, Green Chemistry, 2010, 12(11), 1919-1921

Synthetic Circuit 6

Reaction Conditions

1.1 Reagents: Sodium iodide , Hydrogen peroxide Catalysts: Tantalum pentachloride Solvents: Ethyl acetate , Water ; 1 h, rt

Reference

- Deprotection of dithioacetals using the tantalum(V) chloride-catalyzed oxidation of iodide ion by hydrogen peroxide, Tetrahedron Letters, 2005, 46(37), 6377-6380

Synthetic Circuit 7

Reaction Conditions

1.1 Reagents: Sodium hydroxide , 1H-Imidazolium, 1-butyl-3-methyl-, (T-4)-tetracarbonylcobaltate(1-) (1:1) Solvents: Benzene , 1H-Imidazolium, 1-butyl-3-methyl-, (T-4)-tetracarbonylcobaltate(1-) (1:1)

Reference

- 1-Butyl-3-methylimidazolium cobalt tetracarbonyl [bmim][Co(CO)4]: a catalytically active organometallic ionic liquid, Chemical Communications (Cambridge, 2001, (18), 1862-1863

Synthetic Circuit 8

Reaction Conditions

Reference

- Chemistry of β-iminosulfoxide. Ketone from β-iminosulfoxide, Tetrahedron Letters, 1978, (2), 147-50

Synthetic Circuit 9

Reaction Conditions

1.1 Reagents: Hantzsch ester , Diisopropylethylamine Catalysts: 2924304-96-9 Solvents: Tetrahydrofuran ; 25 °C

Reference

- Enhanced Reducibility via Altering Exciton Binding Energy of Conjugated Microporous Polymers for Photocatalytic Reduction, Macromolecules (Washington, 2023, 56(11), 4022-4029

Synthetic Circuit 10

Reaction Conditions

1.1 Reagents: Sodium bicarbonate , Sodium hypochlorite Catalysts: Potassium bromide , 2768466-81-3 (immobilized on magnetic polystyrene nanosphere) Solvents: Dichloromethane , Water ; 5 - 6 min, 0 - 10 °C

Reference

- Heterogeneous Catalysis for Oxidation of Alcohol via 1-Methyl-2-azaadamanane N-oxyl Immobilized on Magnetic Polystyrene Nanosphere, ChemistrySelect, 2022, 7(14),

Synthetic Circuit 11

Synthetic Circuit 12

Reaction Conditions

1.1 Reagents: 1-Hydroxy-1,2-benziodoxol-3(1H)-one 1-oxide Catalysts: Trifluoromethanesulfonic acid Solvents: 1,4-Dioxane ; 8 min, rt

Reference

- IBX-TfOH mediated oxidation of alcohols to aldehydes and ketones under mild reaction conditions, Tetrahedron Letters, 2020, 61(15),

Synthetic Circuit 13

Reaction Conditions

1.1 Reagents: Acetone , Potassium tert-butoxide Catalysts: (OC-6-52)-Dichloro[2-[6-(3,5-dimethyl-1H-pyrazol-1-yl-κN2)-2-pyridinyl-κN]-1H-be… Solvents: Methanol , Acetone ; 5 min, 56 °C

Reference

- Ruthenium(II)-NNN complex-catalyzed Oppenauer-type oxidation of secondary alcohols, Tetrahedron Letters, 2014, 55(9), 1585-1588

Synthetic Circuit 14

Reaction Conditions

1.1 Reagents: Acetone Catalysts: Potassium tert-butoxide , (OC-6-42)-Chloro[2-[6-(3,5-dimethyl-1H-pyrazol-1-yl-κN2)-2-pyridinyl-κN]-5-methy… ; 1 min, 56 °C

Reference

- A Versatile Ruthenium(II)-NNC Complex Catalyst for Transfer Hydrogenation of Ketones and Oppenauer-Type Oxidation of Alcohols, Chemistry - A European Journal, 2012, 18(37), 11550-11554

Synthetic Circuit 15

Reaction Conditions

1.1 Reagents: tert-Butyl hydroperoxide Catalysts: Vanadium oxide (V2O5) Solvents: Water ; 7 h, reflux

Reference

- Efficient synthesis of carbonyl compounds: oxidation of azides and alcohols catalyzed by vanadium pentoxide in water using tert-butylhydroperoxide, Tetrahedron, 2011, 67(44), 8544-8551

Synthetic Circuit 16

Reaction Conditions

1.1 Reagents: Oxygen Catalysts: Pyridine , Palladium diacetate Solvents: Toluene ; 2.5 h, 27 psi, 100 °C

Reference

- Development of safe and scalable continuous-flow methods for palladium-catalyzed aerobic oxidation reactions, Green Chemistry, 2010, 12(7), 1180-1186

Synthetic Circuit 17

Reaction Conditions

1.1 Reagents: Acetone , Sodium tert-butoxide Catalysts: Stereoisomer of [1,8-bis[bis(1-methylethyl)phosphino-κP]-9,10[1′,2′]-benzenoanth… Solvents: Acetone ; 56 °C; 6 h, 56 °C

Reference

- Cyclometalated phosphine-based Ir(III) pincer complex as a catalyst for Oppenauer-type oxidation of alcohols, Catalysis Communications, 2009, 11(4), 298-301

Synthetic Circuit 18

Reaction Conditions

1.1 Reagents: Oxygen Catalysts: Platinum (clusters with gold) , Gold (clusters with platinum, palladium, nickel, or iridium) Solvents: (Trifluoromethyl)benzene , Water ; 18 h, rt

Reference

- Preparation of carbonyl compounds by oxidation of alcohols using styrene polymer-supported binary gold-transition metal cluster catalysts, Japan, , ,

Synthetic Circuit 19

Reaction Conditions

1.1 Reagents: Iodobenzene diacetate Catalysts: (SP-5-13)-(Acetato-κO)[[2,2′-[1,2-cyclohexanediylbis[(nitrilo-κN)methylidyne]]bi… Solvents: Dichloromethane , 1,3-Dimethylimidazolium methyl sulfate ; 1 h, rt

Reference

- Oxidation of sec-alcohols catalyzed by Mn(Salen) in ionic liquids, Fenzi Cuihua, 2008, 22(6), 561-564

Synthetic Circuit 20

Reaction Conditions

1.1 Reagents: Cesium carbonate , Oxygen Catalysts: Gold Solvents: Toluene ; 6 h, rt

Reference

- Recyclable gold nanoparticle catalyst for the aerobic alcohol oxidation and C-C bond forming reaction between primary alcohols and ketones under ambient conditions, Tetrahedron, 2009, 65(7), 1461-1466

2'-Acetonaphthone Raw materials

- 2-(1-Azidoethyl)naphthalene

- Naphthalene, 2-[1,1-bis(phenylthio)ethyl]-

- 1,3-Dithiane, 2-methyl-2-(2-naphthalenyl)-

- 2-(1,1-Diethoxyethyl)naphthalene

- 2-(Bromoacetyl)naphthalene

- α-[(Methylsulfinyl)methyl]-2-naphthalenemethanimine

- 1-(Naphthalen-2-yl)ethanol

- 1,3-Dioxane,2-methyl-2-(2-naphthalenyl)-

2'-Acetonaphthone Preparation Products

2'-Acetonaphthone Suppliers

Hubei Guangao Biotechnology Co.,Ltd.

(CAS:93-08-3)

GUO YIN

13657291602

1208480055@qq.com

HU BEI YUN MEI Technology Co., Ltd.

(CAS:93-08-3)

FANG JING LI

18327059871

service@yunmeichem.com

J&K Scientific

(CAS:93-08-3)

ZHAI XIAN SHENG

18210857532

xiangyang.zhai@jk-sci.com

SHANG HAI YUAN YE Biotechnology Co., Ltd.

(CAS:93-08-3)

TANG SI LEI

15026964105

2881489226@qq.com

Shanghai Acmec Biochemical Co.,Ltd

(CAS:93-08-3)

JI ZHI SHI JI

18117592386

3007522982@qq.com

Shanghai Aladdin Biochemical Technology Co., Ltd

(CAS:93-08-3)

A LA DING

anhua.mao@aladdin-e.com

2'-Acetonaphthone Related Literature

-

Xiaoli Zhu,Xiaoxia Chen,Fangfang Ban,Ya Cao,Jing Zhao,Guifang Chen Chem. Commun., 2017,53, 10504-10507

-

2. Nanoscale water soluble self-assembled zero-valent iron: role of stabilizers in their morphology†Zaheer Khan,Shaeel Ahmed AL-Thabaiti,Shokit Hussain RSC Adv., 2016,6, 7267-7278

-

Shuhai Zhang,Zijian Deng,Yanyan Li,Changhui Li,Zhifei Dai Chem. Commun., 2013,49, 3455-3457

-

4. Prediction of stable silver selenide-based energy materials sustained by rubidium selenide alloying†Yee Hui Robin Chang,Junke Jiang,Moi Hua Tuh,Fei Ha Chiew New J. Chem., 2022,46, 22050-22063

-

Min Ju Cho,Jong-Soo Ahn,Young-Un Kim,Hyun Ah Um,Paras N. Prasad,Geon Joon Lee,Dong Hoon Choi RSC Adv., 2016,6, 23879-23886

-

J. Gurke,M. Quick,N. P. Ernsting,S. Hecht Chem. Commun., 2017,53, 2150-2153

-

8. New fluorous ionic liquids function as surfactants in conventional room-temperature ionic liquidsTravis L. Merrigan,Eleanor D. Bates,Scott C. Dorman,James H. Davis Jr. Chem. Commun., 2000, 2051-2052

-

Anna Drzewicz,Małgorzata Jasiurkowska-Delaporte,Ewa Juszyńska-Gałązka,Mirosław Gałązka,Wojciech Zając,Przemysław Kula Phys. Chem. Chem. Phys., 2021,23, 17466-17478

-

Wenwu Zhong,Shijie Shen,Shangshen Feng,Zhiping Lin,Zongpeng Wang,Baizeng Fang CrystEngComm, 2018,20, 7851-7856

93-08-3 (2'-Acetonaphthone) Related Products

- 941-98-0(1'-Acetonaphthone)

- 10210-32-9(2-Acetylanthracene)

- 644-13-3(2'-benzonaphthone)

- 2039-76-1(1-(Phenanthren-3-yl)ethanone)

- 98-86-2(Acetophenone)

- 122-00-9(1-(p-Tolyl)ethanone)

- 585-74-0(1-(m-Tolyl)ethanone)

- 937-30-4(1-(4-ETHYL-PHENYL)ETHANONE; 4-ETHYL-1-ACETYLBENZENE; 4'-ETHYLACETOPHENONE; AKOS BBS-00004394; ASISCHEM D29258; P-ETHYLACETOPHENONE; 1-(4-ethylphenyl)-ethanon; Acetophenone, 4'-ethyl-; p-Acetylethylbenzene; p-Ethylphenyl methyl ketone; 4'-Ethylacetophenone 4-Ethylacetophenone; P-ETHYLACETOPHENONE 97+%; 4-Ethylacetophenone,97%; 4ETHYL ACTOPHENONE; Ethanone, 1-(4-ethylphenyl)-; 4''-ETHYLACETOPHENONE (P-) 97+%; 4-ETHYLACETOPHENONE 99%)

- 5960-69-0(2-Acetylphenanthrene)

- 784-04-3(9-Acetylanthracene)

Recommended suppliers

Shanghai Wibson Biotechnology Co., Ltd.

Gold Member

CN Supplier

Bulk

CANG ZHOU KANGRUI PHARMA CO.,LTD

Gold Member

CN Supplier

Bulk

Minglong (Xianning) Medicine Co., Ltd.

Gold Member

CN Supplier

Bulk

http://www.minglongchemistry.com

Zhongnuo Biotechnology Development Jiangsu Co., Ltd.

Gold Member

CN Supplier

Bulk

Nantong Boya Environmental Protection Technology Co., Ltd

Gold Member

CN Supplier

Bulk